3,9-Diazabicyclo[4.2.1]nonan-4-one
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDWFBNQVXOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672592 | |
| Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210963-09-9 | |
| Record name | 3,9-Diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Physicochemical Properties of 3,9-Diazabicyclo[4.2.1]nonan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold is a conformationally constrained bicyclic lactam of significant interest in medicinal chemistry and drug discovery. Its rigid framework provides a unique three-dimensional architecture for the development of novel therapeutic agents targeting a range of biological pathways. This technical guide offers a comprehensive overview of the core physical and chemical properties of 3,9-diazabicyclo[4.2.1]nonan-4-one and its derivatives. We will delve into the structural features, spectroscopic signatures, and key physicochemical parameters that are critical for the design and development of drug candidates based on this promising scaffold. This document is intended to serve as a valuable resource for researchers and scientists working in the field of drug development, providing foundational knowledge to inform the synthesis, characterization, and application of this important class of molecules.
Introduction: The Significance of the 3,9-Diazabicyclo[4.2.1]nonan-4-one Core
The 3,9-diazabicyclo[4.2.1]nonan-4-one core is a heterocyclic motif that has garnered attention in the field of medicinal chemistry due to its inherent structural rigidity and the spatial orientation of its functional groups. This bicyclic system, containing a seven-membered ring and a five-membered ring fused together, serves as a valuable building block in the synthesis of complex molecules with diverse biological activities.[1] Derivatives of this scaffold have been explored for their potential as anticancer, antiviral, and nootropic agents, as well as ligands for opioid receptors.[2] The constrained nature of the bicyclic system allows for the precise positioning of substituents, which is a key consideration in designing molecules with high affinity and selectivity for their biological targets. A thorough understanding of the fundamental physical and chemical properties of this core structure is paramount for its effective utilization in drug design and development programs.
Structural and Conformational Analysis
The 3,9-diazabicyclo[4.2.1]nonan-4-one framework consists of a seven-membered diazepane ring fused with a five-membered pyrrolidine ring, with a carbonyl group at the 4-position. This arrangement results in a unique and relatively rigid three-dimensional structure.
The conformational rigidity of the 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold is a key attribute for its use in drug design. By locking in a specific spatial arrangement of substituents, it is possible to minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Caption: 2D representation of the 3,9-diazabicyclo[4.2.1]nonan-4-one core structure.
Physical Properties
The physical properties of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives are crucial for their handling, formulation, and pharmacokinetic profiles. Key parameters such as melting point, boiling point, solubility, and lipophilicity (logP) are summarized below.
General Properties of the Parent Compound
The unsubstituted 3,9-diazabicyclo[4.2.1]nonan-4-one (CAS No. 1210963-09-9) is described by commercial suppliers as a yellow solid.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | |
| Molecular Weight | 140.18 g/mol | [4] |
| Physical Form | Yellow solid | |
| Predicted Boiling Point | 342.0 ± 35.0 °C | [5] |
| Predicted Density | 1.084 ± 0.06 g/cm³ | [5] |
Properties of Key Derivatives
Experimental data for derivatives of the core structure provide a more concrete understanding of their physical characteristics.
| Derivative | Property | Value | Source | |---|---|---| | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Melting Point | 258-259 °C (decomposition) |[2] | | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Dihydrochloride | Melting Point | 290-291 °C (decomposition) |[2] | | 3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Boiling Point | 281.5 °C at 760 mmHg |[6] | | | Density | 1.056 g/cm³ |[6] | | | Flash Point | 120 °C |[6] | | | Vapor Pressure | 0.00356 mmHg at 25°C |[6] | | | XLogP3 | 0.1 |[6] |
Insight: The high melting points of the 9-methyl derivative and its salt suggest strong intermolecular forces in the solid state, likely due to hydrogen bonding and dipole-dipole interactions. The dimethyl derivative, lacking N-H protons for hydrogen bonding, exhibits a lower boiling point compared to the predicted value for the parent compound. The low XLogP3 value of the dimethyl derivative indicates a relatively hydrophilic character.
Solubility
While quantitative solubility data for the parent compound in various solvents is not extensively reported, its structure, containing two nitrogen atoms and a carbonyl group, suggests it would exhibit some solubility in polar protic solvents like water and alcohols, and potentially in polar aprotic solvents. The solubility of derivatives will be highly dependent on the nature of the substituents. For drug development purposes, aqueous solubility is a critical parameter, and modifications to the core structure are often necessary to achieve the desired solubility profile.
Chemical Properties
The chemical properties of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives, including their basicity, reactivity, and stability, are fundamental to their synthesis, handling, and biological activity.
Basicity and pKa
The two nitrogen atoms in the 3,9-diazabicyclo[4.2.1]nonan-4-one core are basic and can be protonated. The pKa values of these nitrogens are critical for understanding the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Chemical Reactivity and Stability
The chemical reactivity of the 3,9-diazabicyclo[4.2.1]nonan-4-one core is primarily centered around the lactam functionality and the secondary amine/amide nitrogens.
-
Lactam Hydrolysis: The amide bond within the lactam ring can undergo hydrolysis under acidic or basic conditions. The rate of hydrolysis will be influenced by the ring strain and the nature of substituents.
-
N-Functionalization: The secondary amine at the N9 position and the amide nitrogen at the N3 position can be functionalized through various reactions, such as alkylation, acylation, and arylation. This allows for the synthesis of a wide array of derivatives with diverse properties.
-
Reduction of the Lactam: The carbonyl group of the lactam can be reduced to a methylene group using reducing agents like lithium aluminum hydride, yielding the corresponding 3,9-diazabicyclo[4.2.1]nonane.
The stability of these compounds is an important consideration for their storage and formulation. As with many lactams, they can be susceptible to degradation in the presence of strong acids or bases.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the primary tools for determining the structure of these molecules in solution. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the bicyclic system. The complexity of the spectra can be indicative of the conformational rigidity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam carbonyl group. The N-H stretching vibrations of the secondary amine and amide will appear in the region of 3200-3500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in confirming their identity and structural features.
Experimental Protocols
The synthesis of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives often involves multi-step sequences. A common strategy involves the Beckmann rearrangement of a suitably substituted nortropinone oxime.[1]
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for accessing 3,9-diazabicyclo[4.2.1]nonan-4-one and its derivatives.
Applications in Drug Discovery
The unique structural and physicochemical properties of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives make them attractive scaffolds for the development of new drugs. Their conformational rigidity can lead to improved binding affinity and selectivity for biological targets. The ability to functionalize both nitrogen atoms allows for the exploration of a large chemical space to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
The 3,9-diazabicyclo[4.2.1]nonan-4-one core represents a valuable and versatile scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its key physical and chemical properties, which are essential for its successful application in drug discovery and development. A thorough understanding of its structure, conformational preferences, reactivity, and spectroscopic signatures will empower researchers to design and synthesize novel derivatives with tailored properties for a wide range of therapeutic applications. Further research to fully characterize the parent compound and expand the library of derivatives will undoubtedly continue to unlock the full potential of this intriguing bicyclic system.
References
-
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-. LookChem. [Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. ResearchGate. [Link]
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. [Link]
-
Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. SciSpace. [Link]
-
Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. ACS Publications. [Link]
-
Cas 532-24-1,Tropinone. LookChem. [Link]
Sources
- 1. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1210963-09-9|3,9-Diazabicyclo[4.2.1]nonan-4-one|BLD Pharm [bldpharm.com]
- 5. 3,9-Diazabicyclo[4.2.1]nonan-4-one CAS#: 1210963-09-9 [amp.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. lookchem.com [lookchem.com]
Revolutionizing Neurological Drug Discovery: A Technical Guide to Synthetic Scaffolds
Foreword: The Imperative for Advanced Neurological Models
The intricate complexity of the human brain presents a formidable challenge to the discovery and development of effective therapeutics for neurological disorders. Traditional two-dimensional (2D) cell culture systems and animal models, while foundational, often fail to recapitulate the nuanced three-dimensional (3D) microenvironment of the central nervous system (CNS), leading to high attrition rates of drug candidates in clinical trials. The imperative for more physiologically relevant in vitro models has driven the emergence of synthetic scaffolds as a transformative technology in neurological drug discovery. These engineered microenvironments provide a framework for the development of complex 3D neural cultures that more accurately mimic the architecture, cell-cell interactions, and signaling cascades of the native brain. This guide provides an in-depth exploration of the design, fabrication, and application of synthetic scaffolds, offering researchers, scientists, and drug development professionals a technical resource to harness the power of these advanced platforms.
The Foundation: Rationale for Synthetic Scaffolds in Neurological Research
The native extracellular matrix (ECM) of the brain is a complex network of proteins and polysaccharides that provides not only structural support but also critical biochemical and mechanical cues that regulate neuronal function, differentiation, and connectivity. Synthetic scaffolds aim to replicate these key features of the neural ECM, offering a controlled and reproducible environment for 3D cell culture. By engineering scaffolds with specific properties, researchers can investigate the intricate interplay between the microenvironment and neural cell behavior in both healthy and diseased states.
The advantages of synthetic scaffolds over traditional models are multifold:
-
Physiological Relevance: 3D cultures on synthetic scaffolds promote the formation of complex neural networks, enhancing cell viability and differentiation in a manner that more closely resembles the in vivo state.[1]
-
Tunable Properties: Unlike naturally derived matrices like Matrigel, which can have batch-to-batch variability, synthetic scaffolds offer precise control over biochemical, mechanical, and topographical properties.[2]
-
Disease Modeling: Patient-derived induced pluripotent stem cells (iPSCs) can be cultured on synthetic scaffolds to create personalized in vitro models of neurological diseases, enabling the study of disease mechanisms and the screening of patient-specific drug responses.
-
High-Throughput Screening: Scaffold-based 3D models are increasingly being adapted for high-throughput screening (HTS) platforms, allowing for the rapid testing of large compound libraries for efficacy and neurotoxicity.[2][3]
A Tale of Two Scaffolds: Hydrogels and Electrospun Nanofibers
While a diverse array of synthetic scaffolds exists, this guide will focus on two of the most prevalent and versatile platforms in neurological drug discovery: hydrogels and electrospun nanofibers.
Hydrogels: Mimicking the Brain's Soft Touch
Hydrogels are water-swollen polymer networks that closely mimic the soft, hydrated environment of the brain.[4] Their high water content and tunable mechanical properties make them ideal for encapsulating neural cells in a 3D matrix.[1]
| Property | Significance in Neural Culture | Typical Range for Neural Applications |
| Stiffness (Young's Modulus) | Influences neuronal differentiation, with softer gels generally favoring neuronal lineages over glial cells.[5][6] | 0.1 - 10 kPa[7] |
| Porosity | Allows for nutrient and oxygen diffusion, as well as waste removal, which is critical for long-term cell viability. | 95 - 150 µm[8] |
| Biochemical Cues | Incorporation of adhesion motifs (e.g., RGD peptides) and growth factors promotes cell attachment, survival, and neurite outgrowth.[8] | Varies based on application |
GelMA is a popular hydrogel for neural applications due to its biocompatibility, biodegradability, and the presence of cell-binding motifs.[9] It can be photopolymerized, allowing for the encapsulation of cells in a minimally invasive manner.
Experimental Protocol: Fabrication of GelMA Hydrogels for 3D Neural Cell Culture
This protocol describes the synthesis and fabrication of GelMA hydrogels suitable for encapsulating neural stem cells (NSCs).
Materials:
-
Gelatin (Type A, from porcine skin)
-
Methacrylic anhydride (MAA)
-
Dialysis tubing (12-14 kDa MWCO)
-
Photoinitiator (e.g., LAP)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Neural stem cells
Procedure:
-
GelMA Synthesis:
-
Dissolve gelatin in a carbonate-bicarbonate (CB) buffer at 50°C.
-
Slowly add MAA to the gelatin solution while stirring continuously at 50°C.
-
Stop the reaction and dialyze the solution against distilled water for several days at 40°C to remove unreacted MAA and other small molecules.[10]
-
Lyophilize the purified GelMA solution to obtain a white, porous foam.
-
-
Hydrogel Preparation and Cell Encapsulation:
-
Dissolve the lyophilized GelMA in PBS containing a photoinitiator to the desired concentration.
-
Resuspend NSCs in the GelMA precursor solution.
-
Pipette the cell-laden GelMA solution into a mold or culture well.
-
Expose the solution to UV light to initiate photopolymerization and form the hydrogel.
-
-
Cell Culture:
-
Add cell culture medium to the hydrogels.
-
Culture the encapsulated cells under standard incubator conditions, changing the medium regularly.
-
Self-Validation: The degree of methacryloylation can be quantified using techniques like proton nuclear magnetic resonance (¹H NMR) to ensure batch-to-batch consistency. The mechanical properties of the resulting hydrogels should be characterized using rheometry or atomic force microscopy to confirm the desired stiffness.
Sources
- 1. Stiff-to-Soft Transition from Glass to 3D Hydrogel Substrates in Neuronal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain organoids are new tool for drug screening of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair [frontiersin.org]
- 5. Impact of hydrogel stiffness on the induced neural stem cells modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Hydrogel Modulus on the Proliferation and Differentiation of Encapsulated Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. A Gelatin Methacrylate-Based Hydrogel as a Potential Bioink for 3D Bioprinting and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Approach for the Manufacturing of Gelatin-Methacryloyl [mdpi.com]
Use of 3,9-Diazabicyclo[4.2.1]nonan-4-one analogs as glucosylceramide synthase inhibitors
An In-Depth Guide to the Evaluation of 3,9-Diazabicyclo[4.2.1]nonan-4-one Analogs as Novel Glucosylceramide Synthase Inhibitors
Senior Application Scientist Foreword
The field of glycosphingolipid (GSL) metabolism and its role in human disease presents a fertile ground for therapeutic innovation. Glucosylceramide synthase (GCS, EC 2.4.1.80) stands out as a pivotal enzyme in this landscape. It catalyzes the first committed step in the biosynthesis of most GSLs by transferring glucose from UDP-glucose to ceramide.[1][2] This function places GCS at a critical control point; its inhibition offers a therapeutic strategy known as Substrate Reduction Therapy (SRT). SRT has proven effective for certain lysosomal storage disorders like Gaucher disease, where the accumulation of glucosylceramide is a primary pathological driver.[3]
While first-generation inhibitors have validated this approach, the quest for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties is relentless. Recent patent literature has highlighted the potential of fused pyrazole amides bearing a 3,9-diazabicyclo[4.2.1]nonan moiety as promising GCS inhibitors.[1][4] This bicyclic system offers a rigid, conformationally constrained scaffold that can be systematically explored to optimize interactions within the GCS active site.
This document serves as a comprehensive application guide for researchers, medicinal chemists, and drug development professionals embarking on the characterization of this novel chemical series. It is structured not as a rigid template, but as a logical, causality-driven research framework. We will move from the foundational biochemistry of GCS to detailed, field-tested protocols for enzymatic and cell-based evaluation, culminating in a discussion on establishing a robust structure-activity relationship (SAR). The methodologies described herein are designed to be self-validating, providing the rigorous data necessary to advance promising lead candidates.
The Scientific Rationale: Why Target GCS with Novel Scaffolds?
GCS is an integral membrane protein located in the Golgi apparatus.[4] Its catalytic action—the formation of glucosylceramide (GlcCer)—is the gateway to a vast array of complex GSLs, including gangliosides and globosides. In pathological states such as Gaucher and Fabry diseases, genetic defects in lysosomal hydrolases lead to the toxic accumulation of their GSL substrates.[3] By inhibiting GCS, SRT aims to decrease the rate of GSL synthesis, thereby reducing the substrate burden on the compromised lysosome.[3]
Furthermore, the GCS pathway has implications beyond rare genetic disorders. Aberrant GSL metabolism is implicated in multidrug resistance in cancer and in the pathogenesis of neurodegenerative diseases.[3][5]
The introduction of the rigid 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold represents a strategic departure from more flexible known inhibitors. The rationale for exploring such structures includes:
-
Conformational Constraint: Rigid scaffolds reduce the entropic penalty of binding, potentially leading to higher affinity.
-
Novelty and Patentability: They occupy a distinct chemical space, offering new intellectual property opportunities.
-
Vectorial Exploration: The defined geometry of the bicyclic system allows for precise, vector-oriented placement of substituents to probe specific interactions within the enzyme's active site.
The central hypothesis is that by systematically modifying the 3,9-diazabicyclo[4.2.1]nonan-4-one core and its associated pharmacophoric elements, one can develop potent and selective GCS inhibitors with desirable drug-like properties.
Foundational Protocols: The Inhibitor Screening Funnel
The evaluation of novel inhibitors requires a multi-step approach, beginning with direct enzyme inhibition and progressing to cellular activity. This "testing funnel" ensures that resources are focused on compounds that demonstrate target engagement in increasingly complex biological systems.[3]
Diagram: The GCS Inhibitor Evaluation Workflow
Caption: A logical workflow for the discovery and validation of novel GCS inhibitors.
Protocol 2.1: In Vitro Glucosylceramide Synthase (GCS) Enzymatic Assay
Principle: This protocol measures the direct inhibitory effect of test compounds on GCS activity. It utilizes a microsomal fraction from a high-expressing cell line as the enzyme source, a fluorescently-labeled ceramide analog as the substrate, and quantifies the fluorescent glucosylceramide product following separation by thin-layer chromatography (TLC). This method is adapted from established procedures for assessing GCS activity.[6]
Materials:
-
Enzyme Source: Microsomal fraction from human HEK293 cells overexpressing GCS.
-
Substrate: NBD-C6-ceramide (fluorescent ceramide analog).
-
Co-substrate: Uridine diphosphate glucose (UDP-glucose).
-
Reference Inhibitor: Eliglustat or Miglustat.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.
-
Reaction Stop Solution: Chloroform/Methanol (2:1, v/v).
-
TLC plates: Silica Gel 60.
-
TLC Mobile Phase: Chloroform/Methanol/Water (65:25:4, v/v/v).
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each 3,9-diazabicyclo[4.2.1]nonan-4-one analog in 100% DMSO.
-
Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in the Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Enzyme Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
50 µL Assay Buffer
-
10 µL of diluted test compound (or reference inhibitor/vehicle control).
-
20 µL of microsomal protein (pre-titrated for linear reaction kinetics, typically 5-10 µg).
-
-
Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
Prepare a reaction mix containing NBD-C6-ceramide (final concentration 10 µM) and UDP-glucose (final concentration 25 µM) in Assay Buffer.
-
Start the reaction by adding 20 µL of this reaction mix to each well.
-
-
Incubation:
-
Incubate the reaction for 60 minutes at 37°C. The incubation time should be within the determined linear range of the enzyme activity.
-
-
Stopping the Reaction & Lipid Extraction:
-
Stop the reaction by adding 300 µL of Chloroform/Methanol (2:1).
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
TLC Separation and Analysis:
-
Spot the collected organic phase onto a silica TLC plate.
-
Develop the plate in the TLC Mobile Phase until the solvent front is ~1 cm from the top.
-
Air dry the plate.
-
Visualize the plate under a UV transilluminator. The NBD-C6-glucosylceramide product will have a lower Rf value (migrate less) than the unreacted NBD-C6-ceramide substrate.
-
Quantify the fluorescence intensity of the product spots using a plate reader or imaging system.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation:
-
Why use a microsomal fraction? GCS is a membrane-bound enzyme, and this preparation maintains its native lipid environment, which is crucial for activity.
-
Why NBD-C6-ceramide? The fluorescent tag allows for sensitive detection without the need for radioactivity. The C6 acyl chain ensures good cell permeability for subsequent cell-based assays.
-
Trustworthiness: The inclusion of a known reference inhibitor (Eliglustat) in every assay validates the procedure. The resulting IC50 for the reference should fall within a consistent, historically-defined range.
Protocol 2.2: Cell-Based Glucosylceramide Accumulation Assay
Principle: This assay confirms target engagement in a cellular context by measuring the inhibitor's ability to reduce the levels of endogenous glucosylceramide. This is a crucial step to ensure the compound is cell-permeable and effective on the target in its native environment. Quantification is achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing high sensitivity and specificity.[7][8]
Materials:
-
Cell Line: A549 (human lung carcinoma) or another cell line with robust GSL metabolism.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS.
-
Lysis Buffer: Methanol with an internal standard (e.g., C17-glucosylceramide).
-
LC-MS/MS system with a C18 reverse-phase column.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed A549 cells in a 12-well plate and grow to ~80% confluency.
-
Treat the cells with a serial dilution of the test compounds (prepared in culture medium) for 72 hours. Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold Lysis Buffer (Methanol with internal standard) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid film in 100 µL of a suitable injection solvent (e.g., Methanol/Acetonitrile 1:1).
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate different lipid species.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for endogenous glucosylceramide species (e.g., d18:1/16:0, d18:1/24:0, d18:1/24:1) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each glucosylceramide species and the internal standard.
-
Normalize the glucosylceramide peak areas to the internal standard peak area.
-
Calculate the percent reduction in total glucosylceramide levels for each compound concentration relative to the vehicle-treated cells.
-
Plot the percent reduction against log[inhibitor concentration] and fit the data to determine the EC50 value.
-
Causality and Self-Validation:
-
Why LC-MS/MS? This "gold standard" analytical technique provides unambiguous identification and quantification of specific lipid species, avoiding potential artifacts from less specific methods.[7]
-
Why an internal standard? A non-endogenous lipid analog (C17-GlcCer) is added at the beginning of the extraction. By normalizing to its signal, we can correct for any variability in sample handling, extraction efficiency, or instrument response, ensuring high precision and accuracy.
Protocol 2.3: Cytotoxicity Assessment
Principle: It is essential to determine if the observed reduction in cell proliferation or other cellular effects is due to specific GCS inhibition or general toxicity. This protocol assesses cell viability in the presence of the inhibitor.
Methodology:
-
Use a standard cell viability assay such as the MTT assay, which measures mitochondrial metabolic activity.[9]
-
Treat cells with the same concentration range of inhibitors as in the cell-based efficacy assay for the same duration (e.g., 72 hours).
-
Measure cell viability and calculate the CC50 (50% cytotoxic concentration).
Data Interpretation:
-
The Selectivity Index (SI) is a critical parameter, calculated as SI = CC50 / EC50 .
-
A high SI value (>10) is desirable, as it indicates that the compound's effect on glucosylceramide levels occurs at concentrations far below those that cause general cell toxicity.
Building the Structure-Activity Relationship (SAR)
The ultimate goal of the screening funnel is to generate data that informs the design of better molecules. A systematic SAR analysis is key. For the 3,9-diazabicyclo[4.2.1]nonan-4-one series, this involves synthesizing analogs with targeted modifications and evaluating them through the protocols described above.
Diagram: Key Modification Points for SAR Exploration
Caption: Key points for chemical modification on a hypothetical GCS inhibitor scaffold.
(Note: An actual chemical structure diagram would be used here to point out modification sites on the 3,9-diazabicyclo[4.2.1]nonan-4-one core linked to a pharmacophore like a fused pyrazole amide.)
Data Presentation: Summarizing SAR Data
All quantitative data should be summarized in a clear, tabular format to facilitate comparisons and identify trends.
| Compound ID | R1 Group (Example) | Bicyclic Substitution (R2) | IC50 (nM) [GCS Enzyme] | EC50 (nM) [Cellular GlcCer] | CC50 (µM) [Cytotoxicity] | Selectivity Index (SI) |
| REF-01 | Eliglustat | N/A | 25 | 30 | > 50 | > 1667 |
| DBN-001 | 4-Fluorophenyl | H | 150 | 220 | 45 | 205 |
| DBN-002 | 4-Methoxyphenyl | H | 85 | 130 | > 50 | > 385 |
| DBN-003 | 4-Fluorophenyl | 7-methyl | 210 | 300 | 48 | 160 |
| DBN-004 | 4-Methoxyphenyl | 7-methyl | 110 | 165 | > 50 | > 303 |
Analysis of Hypothetical Data:
-
Trend 1 (R1 Group): The 4-methoxyphenyl group (electron-donating) appears to confer greater potency than the 4-fluorophenyl group (electron-withdrawing), suggesting a favorable interaction with an electron-rich region of the active site.
-
Trend 2 (R2 Group): The addition of a methyl group on the bicyclic core (DBN-003, DBN-004) appears to slightly decrease potency, suggesting potential steric hindrance.
-
Correlation: A strong correlation between enzymatic IC50 and cellular EC50 values suggests good cell permeability and lack of significant off-target effects that might confound the cellular results.
-
Toxicity: All analogs show acceptable selectivity indices, with DBN-002 and DBN-004 being the most promising due to high potency and low cytotoxicity.
Concluding Remarks and Future Directions
This application guide provides a robust and scientifically validated framework for the comprehensive evaluation of novel 3,9-diazabicyclo[4.2.1]nonan-4-one analogs as inhibitors of glucosylceramide synthase. By following this logical progression from in vitro enzymatic assays to cell-based target engagement and toxicity assessment, researchers can efficiently identify and characterize promising lead compounds. The data generated through these protocols will form the bedrock of a strong structure-activity relationship, guiding medicinal chemistry efforts toward the optimization of potency, selectivity, and drug-like properties. The ultimate goal is the development of next-generation SRT agents for the treatment of lysosomal storage disorders and other diseases linked to aberrant glycosphingolipid metabolism.
References
-
Jennemann, R., et al. (2021). Glucosylceramide Synthase Inhibitors as a new therapeutic option in colorectal cancer. MDPI. Available at: [Link]
-
Urtaza, U., et al. (2022). Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin. PMC - NIH. Available at: [Link]
-
Shayman, J. A. (2023). Inhibitors of Glucosylceramide Synthase. PubMed. Available at: [Link]
-
Costantini, V., et al. (2024). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. MDPI. Available at: [Link]
-
Abe, A., et al. (1996). Induction of glucosylceramide synthase by synthase inhibitors and ceramide. PubMed - NIH. Available at: [Link]
-
Mizukami, H., et al. (2002). Development of a new inhibitor of glucosylceramide synthase. PubMed. Available at: [Link]
- Google Patents. (2023). WO2023177563A2 - Fused pyrazole amide analogs as glucosylceramide synthase inhibitors. Google Patents.
-
ResearchGate. (n.d.). The catalytic activity and inhibitors of glucosylceramide synthase. ResearchGate. Available at: [Link]
-
LookChem. (n.d.). 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl. LookChem. Available at: [Link]
-
Li, H., et al. (2021). Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases. PMC - PubMed Central. Available at: [Link]
-
Kim, H. S., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology. Available at: [Link]
-
Alcolea, D., et al. (2022). Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. Available at: [Link]
-
Alcolea, D., et al. (2022). Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. PMC - PubMed Central. Available at: [Link]
Sources
- 1. WO2023177563A2 - Fused pyrazole amide analogs as glucosylceramide synthase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a new inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Reduction of Bicyclic Lactams with LiAlH4
Welcome to the technical support center for the reduction of bicyclic lactams using lithium aluminum hydride (LiAlH4). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your synthetic procedures are both efficient and reliable.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Reduction
Q: My LiAlH4 reduction of a bicyclic lactam is consistently stalling, resulting in low yields of the desired bicyclic amine. What are the likely causes and how can I resolve this?
A: Incomplete reduction is a frequent challenge in the LiAlH4 reduction of lactams, often stemming from several key factors. Let's diagnose the potential culprits and explore solutions.
1. Insufficient LiAlH4 Stoichiometry:
-
Causality: The reduction of a lactam to an amine is a two-step process requiring two equivalents of hydride. The first equivalent forms a tetrahedral intermediate, and the second reduces the resulting iminium intermediate.[1][2] Furthermore, any acidic protons in your substrate or residual moisture will consume the reagent.
-
Solution:
-
Ensure your starting material is rigorously dry.
-
Use a sufficient excess of LiAlH4. A common starting point is 2-4 equivalents relative to the lactam.
-
If your substrate contains other reducible functional groups, you will need to account for these in your stoichiometric calculations.
-
2. Poor Reagent Quality or Handling:
-
Causality: LiAlH4 is extremely reactive with atmospheric moisture and can decompose over time, leading to reduced activity.[3][4] Improper handling can significantly decrease the effective concentration of the reducing agent.
-
Solution:
-
Always use freshly opened or properly stored LiAlH4.
-
Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF being preferred for higher-boiling applications despite lower solubility.[4]
-
3. Reaction Temperature and Duration:
-
Causality: While many LiAlH4 reductions proceed at room temperature, sterically hindered bicyclic lactams may require elevated temperatures to overcome the activation energy barrier.
-
Solution:
4. Substrate Solubility:
-
Causality: If your bicyclic lactam has poor solubility in the reaction solvent, the reaction will be slow and inefficient.
-
Solution:
-
Choose a solvent in which your substrate is readily soluble. THF is often a better choice than diethyl ether for less soluble compounds.
-
Consider the slow addition of the lactam solution to the LiAlH4 suspension to maintain a low concentration of the dissolved substrate and drive the reaction forward.
-
Issue 2: Formation of Unexpected Side Products
Q: I am observing the formation of an amino alcohol byproduct instead of or in addition to my desired bicyclic amine. What is causing this, and how can I prevent it?
A: The formation of an amino alcohol indicates that the C-N bond of the lactam is being cleaved, a pathway that competes with the desired reduction of the carbonyl group.
1. Ring Strain and Structure:
-
Causality: Highly strained bicyclic lactam systems, such as those found in some β-lactam structures, can be susceptible to ring-opening reactions.[8][9] The relief of ring strain can be a powerful thermodynamic driving force for cleavage.
-
Solution:
-
This is an inherent property of the substrate. If this pathway dominates, you may need to consider alternative, milder reducing agents.
-
2. Reaction Conditions:
-
Causality: Elevated temperatures can sometimes favor the ring-opening pathway.
-
Solution:
-
Attempt the reduction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
-
3. Over-reduction of Other Functional Groups:
-
Causality: LiAlH4 is a very strong reducing agent and will reduce many other functional groups, such as esters, carboxylic acids, and nitriles.[3][10] If your bicyclic lactam contains such a group, it will also be reduced, potentially leading to a complex mixture of products.
-
Solution:
-
Protect any sensitive functional groups prior to the LiAlH4 reduction.
-
Alternatively, consider a more chemoselective reducing agent.
-
Issue 3: Difficult Reaction Work-up and Product Isolation
Q: My reaction work-up results in the formation of a gelatinous aluminum salt emulsion, making product extraction nearly impossible. How can I improve the work-up procedure?
A: The formation of aluminum salt emulsions is a classic issue with LiAlH4 reductions.[3] The "Fieser workup" is a widely adopted and effective method to overcome this.[3][11]
The Fieser Workup Protocol:
This procedure results in the formation of granular aluminum salts that are easily filtered. For a reaction using 'x' grams of LiAlH4 in a solvent like diethyl ether or THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of a 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.
-
The resulting white precipitate can be filtered off, and the organic layer can be easily separated and dried.
Table 1: Fieser Workup Reagent Volumes
| Reagent | Volume to Add (for 'x' g of LiAlH4) |
| Water | 'x' mL |
| 15% aq. NaOH | 'x' mL |
| Water | '3x' mL |
Diagram 1: Troubleshooting Decision Tree for LiAlH4 Reduction of Bicyclic Lactams
Caption: A decision tree for troubleshooting common issues in the LiAlH4 reduction of bicyclic lactams.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when working with LiAlH4?
A1: Lithium aluminum hydride is a highly reactive and pyrophoric substance that requires strict safety measures.[5][12]
-
Handling: Always handle LiAlH4 in a fume hood under an inert atmosphere (nitrogen or argon).[5] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[5][13]
-
Quenching: Never add water directly to a large excess of LiAlH4, as this can cause a fire.[3] The quenching process is highly exothermic and releases flammable hydrogen gas. Always cool the reaction mixture to 0 °C before slowly adding the quenching reagents.
-
Spills: In case of a small spill, smother the material with dry sand or a Class D fire extinguisher.[5][7] Do not use water or a carbon dioxide extinguisher.
Q2: Can I use sodium borohydride (NaBH4) instead of LiAlH4 to reduce my bicyclic lactam?
A2: Generally, no. Sodium borohydride is a much milder reducing agent than LiAlH4 and is typically not capable of reducing amides or lactams.[3][14] LiAlH4 is required for this transformation due to its higher reactivity.[14]
Q3: How does the mechanism of lactam reduction with LiAlH4 differ from that of an ester?
A3: The key difference lies in the leaving group. In the reduction of an ester, the alkoxy group is eliminated as an alcohol. In the reduction of a lactam, the carbonyl oxygen is ultimately eliminated.[1] The mechanism proceeds through the formation of a tetrahedral intermediate, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride to the amine.[1][15]
Diagram 2: Simplified Mechanism of Lactam Reduction by LiAlH4
Caption: The three key steps in the reduction of a bicyclic lactam to a bicyclic amine using LiAlH4.
Q4: Are there any alternative reducing agents for bicyclic lactams?
A4: While LiAlH4 is the most common and powerful reagent for this transformation, other methods exist. Borane (BH3) complexes, such as BH3·THF or BH3·SMe2, can also reduce lactams to amines. These reagents are generally milder than LiAlH4 and may offer better chemoselectivity in the presence of other reducible functional groups.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Al-Karadaghi, S., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Institutes of Health. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2018). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. ACS Publications. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Frontiers in Microbiology. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
YouTube. (2019, August 16). Reduction of Amide to Amine with LiAlH4. Retrieved from [Link]
-
ResearchGate. (2018, August 6). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative pathways for lactam synthesis under reductive conditions. Retrieved from [Link]
-
ResearchGate. (2008, August 7). ChemInform Abstract: Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]
-
NJ.gov. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
ResearchGate. (2009, August 6). Synthesis of bicyclic lactams using novel Schmidt reactions. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1985). Total synthesis of analogues of the β-lactam antibiotics. Part 1. Isoclavam-3-carboxylates. RSC Publishing. Retrieved from [Link]
Sources
- 1. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. davuniversity.org [davuniversity.org]
- 11. Workup [chem.rochester.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. nj.gov [nj.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of the 3,9-Diazabicyclo[4.2.1]nonan-4-one Ring System
A Guide for Medicinal Chemists and Drug Development Professionals
Welcome to the technical support center for the 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on both fundamental chemical principles and practical, field-proven insights. This guide is designed to help you anticipate, diagnose, and resolve stability challenges encountered during the research and development of novel therapeutics incorporating this valuable heterocyclic system.
The 3,9-diazabicyclo[4.2.1]nonan-4-one core is a conformationally constrained scaffold of significant interest in medicinal chemistry, appearing in compounds targeting a range of biological endpoints, including opioid receptors.[1] Its unique three-dimensional structure can impart favorable properties, but the embedded lactam and bridged amine functionalities also present specific stability liabilities that must be understood and managed.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the primary degradation pathways, the influence of environmental factors, and robust methodologies for assessing and ensuring the stability of your compounds.
Section 1: Fundamental Stability Profile & FAQs
This section addresses the core chemical principles governing the stability of the 3,9-diazabicyclo[4.2.1]nonan-4-one ring system.
Question: What is the primary degradation pathway for the 3,9-diazabicyclo[4.2.1]nonan-4-one ring system?
Answer: The most significant intrinsic liability of this scaffold is the hydrolysis of the seven-membered lactam (amide) ring. This is the principal non-metabolic degradation pathway you will likely encounter. The reaction involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the lactam, leading to ring opening and the formation of a carboxylic acid and a secondary amine.
This process is analogous to the hydrolysis observed in other bicyclic lactams, such as the well-studied β-lactam antibiotics.[2] However, the 3,9-diazabicyclo[4.2.1]nonan-4-one system, possessing a larger, less-strained lactam ring compared to β-lactams, is generally expected to be more stable.[3] The rate of this hydrolysis is highly dependent on pH and temperature.
Caption: Primary hydrolytic degradation pathway of the lactam ring.
Question: How does pH influence the stability of the lactam bond in this scaffold?
Answer: The pH of the solution is the most critical factor controlling the rate of lactam hydrolysis. A typical pH-rate profile for lactam hydrolysis is U-shaped, indicating that the reaction is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis (pH < 4): Under acidic conditions, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This pathway is a common degradation route for amide-containing molecules.[4]
-
Neutral Region (pH 4-8): In this range, hydrolysis is often at its minimum. The primary mechanism is the direct attack of water, which is a relatively slow process for a stable amide.[5][6] For many bicyclic lactams, this region represents the pH of maximum stability, which is a crucial parameter for formulation development.
-
Base-Catalyzed Hydrolysis (pH > 8): This is typically the most aggressive degradation pathway. The hydroxide ion (OH⁻) is a much stronger nucleophile than water and directly attacks the carbonyl carbon.[7] The rate of degradation often increases significantly with each pH unit increase in the alkaline range.[6][8]
In our experience, base-catalyzed hydrolysis is the dominant concern for most lactam-containing compounds during development and formulation.
Question: Are there other potential stability liabilities besides lactam hydrolysis?
Answer: Yes, while lactam hydrolysis is primary, you should consider other potential issues depending on the specific substituents on your molecule:
-
Oxidation: The tertiary bridgehead amine (N9) and the other secondary amine (N3) can be susceptible to oxidation, especially in the presence of trace metal ions, peroxides, or under photolytic stress. This can lead to the formation of N-oxides or other oxidative degradants.
-
Photostability: If the molecule contains chromophores that absorb UV or visible light, photolytic degradation can occur. It is essential to conduct photostability studies as per ICH Q1B guidelines.[9]
-
Interactions with Excipients: Certain formulation excipients can promote degradation. For example, reactive impurities in excipients (like peroxides in povidone or polysorbates) can lead to oxidative degradation. Sugars can potentially form adducts with amine groups via the Maillard reaction, although this is more common under dry heat conditions.
Section 2: Troubleshooting Guide
This section provides actionable advice for common problems encountered during stability testing.
Problem: I'm observing rapid degradation of my compound in a neutral aqueous solution at room temperature. I expected it to be more stable.
Troubleshooting Workflow:
This is a common and frustrating issue. The root cause is often an overlooked experimental variable. Follow this logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for unexpected compound degradation.
Causality Explained:
-
Unbuffered "Neutral" Water: Pure, unbuffered water can have its pH dramatically shifted by dissolved CO₂ (forming carbonic acid) or by the compound itself if it's a salt (e.g., an HCl salt will create an acidic solution). A proper buffer system is non-negotiable for reliable stability studies.
-
Metal-Catalyzed Oxidation: Many laboratory water systems, glassware, or reagents can introduce trace amounts of metal ions (Fe²⁺, Cu²⁺). These ions can catalyze the oxidation of the amine functionalities, especially in the presence of oxygen. Adding a chelator like EDTA sequesters these ions, effectively removing them from participation in redox chemistry.
-
Photodegradation: Standard laboratory fluorescent lighting can be sufficient to induce degradation over several hours or days if your molecule possesses a chromophore. Always assume photosensitivity until proven otherwise.
-
Oxidative Degradation: Dissolved oxygen in aqueous media is a common reactant. If hydrolysis and photolysis are ruled out, oxidation is a likely culprit. Degassing the solvent by sparging with an inert gas like nitrogen or argon removes dissolved oxygen and can immediately stabilize the compound if this is the degradation route.
Section 3: Key Experimental Protocols
Trustworthy stability data comes from robust, well-designed experiments. Here are step-by-step protocols for essential stability assessments. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: pH-Rate Profile Determination
This experiment is fundamental to understanding the intrinsic stability of your molecule and identifying the pH of maximum stability for formulation.
Objective: To determine the first-order degradation rate constant (k) at various pH values at a constant temperature.
Methodology:
-
Buffer Preparation:
-
Prepare a series of buffers (e.g., 50 mM strength) covering a wide pH range. Suggested buffers:
-
pH 2.0, 3.0: HCl/KCl buffer
-
pH 4.0, 5.0: Acetate buffer
-
pH 6.0, 7.0, 8.0: Phosphate buffer
-
pH 9.0, 10.0: Borate buffer
-
-
Verify the final pH of each buffer with a calibrated pH meter after all components are mixed.
-
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 10 mg/mL).
-
In separate, labeled amber glass vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 0.1 mg/mL). Ensure the organic solvent from the stock solution is minimal (<1-2% v/v) to avoid altering the buffer properties.
-
Vortex each sample to ensure homogeneity.
-
-
Incubation:
-
Place all vials in a constant temperature incubator or water bath set to a specific temperature (e.g., 40 °C or 50 °C to accelerate degradation to an observable timeframe).[6]
-
-
Timepoint Analysis:
-
At predetermined time points (e.g., t=0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Immediately quench the degradation by diluting the aliquot in a suitable mobile phase or a buffer at the pH of maximum stability to prevent further degradation before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.[10] High-performance liquid chromatography (HPLC) is a versatile and frequently used technique for this purpose.[10]
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the remaining parent compound concentration (ln[C]) versus time.
-
The slope of this line is equal to the negative of the observed first-order rate constant (-k_obs).
-
Plot log(k_obs) versus pH. This graph is the pH-rate profile and will visually identify the pH of maximum stability (the lowest point on the U-shaped curve).
-
Protocol 2: Forced Degradation (Stress Testing) Study
This study is required by regulatory agencies (ICH Q1A) and is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[9][11][12]
Objective: To intentionally degrade the compound under harsh conditions to generate potential degradants.
Methodology:
Prepare five separate solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 1-4 hours (base hydrolysis is often much faster).[13]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2-8 hours, protected from light.
-
Thermal Degradation: Store the solution (in a stable buffer) at 80 °C for 24-72 hours. Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²). A control sample should be wrapped in aluminum foil and stored under the same conditions.
Sample Analysis and Interpretation:
-
For each condition, analyze the stressed sample alongside an unstressed control using an HPLC-UV/DAD and ideally an HPLC-MS system.
-
Goal: Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly.
-
Peak Purity: Use the photodiode array (DAD) detector to assess peak purity for the parent compound in all stressed samples. This is critical for demonstrating that your method can resolve the parent peak from all degradants.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally be between 95-105% of the initial concentration, indicating that all major degradants are being detected.
-
Structure Elucidation: Use the mass spectrometry (MS) data to propose structures for the observed degradation products. This provides invaluable insight into the degradation pathways.
Section 4: Data Presentation
Clear data presentation is key to making informed decisions.
Table 1: Summary of Expected Stability for the 3,9-Diazabicyclo[4.2.1]nonan-4-one Scaffold Under Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Expected Outcome | Primary Degradant(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Moderate to Slow Degradation | Ring-opened amino acid |
| Basic Hydrolysis | 0.1 M NaOH, RT | Rapid Degradation | Ring-opened amino acid (carboxylate form) |
| Oxidation | 3% H₂O₂, RT | Variable (Substituent Dependent) | N-oxides, other oxidative products |
| Thermal (Solid) | 80 °C | Generally Stable | Minimal degradation expected |
| Photolysis | ICH Q1B Conditions | Variable (Chromophore Dependent) | Diverse photoproducts possible |
References
-
Tsuji, A. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]
-
Bayer, A., et al. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]
-
Stadler, D., et al. (2023). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]
-
Ghosh, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
-
Prajapati, M., & Patel, P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Gómez-García, M. A., et al. (2010). Theoretical Study of the Alkaline Hydrolysis of a Bicyclic Aza-β-lactam. ACS Publications. Available at: [Link]
-
Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. American Chemical Society. Available at: [Link]
-
ICH. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
Michaels, R. J., & Zaugg, H. E. (1959). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. ACS Publications. Available at: [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]
-
Testa, B. (2006). The Hydrolysis of Lactams. ResearchGate. Available at: [Link]
-
Wicha, S. G., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. NIH. Available at: [Link]
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Available at: [Link]
-
Rane, K., & Patil, V. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
- Google Patents. (n.d.). DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS.
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]
Sources
- 1. DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Purity Determination of Synthesized Diazabicyclononanes: A Comparative Analysis of LC-MS and HPLC
In the landscape of modern drug development, the structural integrity and purity of novel chemical entities are paramount. Diazabicyclononanes, a class of N-containing heterocycles, represent a significant scaffold in medicinal chemistry, valued for their rigid conformational structure and potential as therapeutic agents.[1] Ensuring the purity of these synthesized compounds is a critical step, mandated by regulatory bodies and essential for accurate pharmacological assessment. The presence of impurities, even in trace amounts, can significantly impact a drug's safety and efficacy.[2]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for purity determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing from established analytical principles and regulatory expectations, we will explore the causality behind methodological choices, present detailed experimental protocols, and offer insights to help researchers select the optimal technique for their specific needs.
The Analytical Imperative: Why Purity Matters
The synthesis of complex molecules like diazabicyclononanes is often a multi-step process. This complexity introduces opportunities for the formation of various impurities, which can include:
-
Starting Materials: Unreacted precursors from the initial stages of synthesis.
-
Intermediates: Partially formed products from intermediate synthetic steps.
-
By-products: Resulting from alternative reaction pathways.[3]
-
Degradants: Compounds formed by the breakdown of the active pharmaceutical ingredient (API) under various stress conditions (e.g., light, heat, pH).
The International Council for Harmonisation (ICH) guidelines stipulate that impurities present at levels above 0.1% should be identified and characterized.[2] This necessitates the use of robust, sensitive, and specific analytical methods.
At a Crossroads: Choosing Between HPLC-UV and LC-MS
Both HPLC-UV and LC-MS are powerful chromatographic techniques that separate components of a mixture for subsequent detection and quantification.[4][5][6] However, they differ fundamentally in their detection principles, which in turn dictates their strengths and optimal applications.
| Feature | HPLC-UV | LC-MS |
| Detection Principle | Measures the absorbance of UV-Vis light by chromophores in the molecule. | Measures the mass-to-charge ratio (m/z) of ionized molecules. |
| Specificity | Moderate. Relies on chromatographic separation. Co-eluting compounds with similar UV spectra can interfere. | High. Provides molecular weight information, which is highly specific to a compound. |
| Sensitivity | Good, but dependent on the compound's molar absorptivity. | Excellent. Can detect compounds at very low concentrations.[4] |
| Impurity Identification | Limited. Can only suggest the presence of an impurity. Identification requires isolation and further analysis. | Powerful. Can provide the molecular weight of an unknown impurity, aiding in its structural elucidation.[7][8][9] |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for operation and data interpretation. |
| Ideal Use Case | Routine purity checks, quality control (QC) of known compounds, and assays where impurities are well-characterized. | Impurity profiling, identification of unknown degradants, and analysis of complex mixtures where high specificity is required.[8] |
The Senior Scientist's Perspective: For routine, high-throughput purity checks of a well-established diazabicyclononane synthesis where the potential impurities are known and possess a UV chromophore, HPLC-UV is a cost-effective and reliable workhorse. However, during process development, stability testing, or when investigating an unexpected impurity, the unparalleled specificity and sensitivity of LC-MS are indispensable for definitive identification and characterization.[7][8]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for purity determination, highlighting the decision points for selecting between HPLC-UV and LC-MS.
Caption: General workflow for purity analysis of diazabicyclononanes.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the ICH.[10][11]
Protocol 1: HPLC-UV for Routine Purity Assessment
This method is designed for the quantitative determination of the main diazabicyclononane peak and known impurities.
1. System Suitability:
-
Rationale: To ensure the chromatographic system is performing adequately before analyzing samples.
-
Procedure:
-
Prepare a system suitability solution containing the diazabicyclononane reference standard and a known, co-eluting impurity standard (if available).
-
Make five replicate injections.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the main peak area < 2.0%.
-
Tailing factor for the main peak between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
Resolution between the main peak and the closest eluting impurity > 1.5.
-
-
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar basic compounds like diazabicyclononanes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is compatible with MS if the method is transferred. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compounds. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient is used to ensure elution of both polar and non-polar impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion. |
| UV Detector | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and peak purity assessment.[12] |
| Wavelength | 220 nm (or λmax of the compound) | Wavelength where the compound has significant absorbance. |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized diazabicyclononane.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: LC-MS for Impurity Profiling and Identification
This method is optimized for detecting and identifying unknown impurities.
1. Chromatographic Conditions:
-
The HPLC conditions are generally the same as in Protocol 1 to ensure a seamless transfer between methods. The use of a volatile buffer like formic acid is crucial for MS compatibility.
2. Mass Spectrometer Conditions:
| Parameter | Condition | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is ideal for polar, non-volatile compounds like diazabicyclononanes, which are readily protonated.[13] |
| Polarity | Positive Ion Mode | The basic nitrogen atoms in the diazabicyclononane structure are easily protonated to form positive ions [M+H]+. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of ions.[13] |
| Drying Gas Temp. | 300 °C | Facilitates desolvation of the droplets from the ESI source. |
| Scan Range | m/z 100 - 1000 | A wide range to capture the parent compound and potential higher or lower molecular weight impurities. |
3. Data Analysis:
-
Integrate all peaks in the Total Ion Chromatogram (TIC).
-
Examine the mass spectrum for each peak. The [M+H]+ ion will reveal the molecular weight of the compound.
-
Propose potential structures for impurities based on their molecular weights and knowledge of the synthetic route. For example, an impurity with a mass 14 Da higher than the starting material could indicate an unwanted methylation.
Decision Framework: Selecting the Right Tool
The choice between HPLC-UV and LC-MS can be guided by a logical decision-making process.
Caption: Decision tree for selecting between HPLC-UV and LC-MS.
Conclusion
Both HPLC-UV and LC-MS are indispensable tools in the arsenal of the modern drug development scientist for the purity determination of synthesized diazabicyclononanes. HPLC-UV serves as a robust and efficient method for routine quality control, offering reliable quantification when the impurity profile is understood.[14][15][16] In contrast, LC-MS provides a higher level of analytical insight, delivering the specificity and sensitivity required for the critical task of identifying and characterizing unknown impurities.[7][17][18] The judicious application of these complementary techniques, guided by the specific analytical question at hand, ensures the development of high-quality, safe, and effective pharmaceutical products. A thorough validation of the chosen method, following ICH guidelines, is the final and most critical step to guarantee trustworthy and reproducible results.[12][19]
References
-
Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Kim, B., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
-
Reddy, G. R., et al. (2011). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Chen, Y., et al. (2013). LC-MS characterization and purity assessment of a prototype bispecific antibody. mAbs. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Brooks, J. B., & Liddle, J. A. (1971). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Analytical Chemistry. Available at: [Link]
-
Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Mestrelab Research. (2024). Mnova 15.1 - MSChrom: LCMS Peak Purity Assessment with MCR algorithm. YouTube. Available at: [Link]
-
Singh, S., & Singh, P. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Mardal, M., et al. (2022). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Kumar, D., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Horváth, K., & Vargáné, R. K. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Available at: [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]
-
University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]
-
Wang, J., et al. (2021). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Molecules. Available at: [Link]
-
Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ema.europa.eu [ema.europa.eu]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 12. database.ich.org [database.ich.org]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pharmtech.com [pharmtech.com]
A Tale of Two Scaffolds: Unveiling the Biological Potential of 3,9-diazabicyclo[4.2.1]nonane and 3,7-diazabicyclo[3.3.1]nonane
A Senior Application Scientist's Guide to Navigating the Nuances of Two Potent Diazabicyclic Scaffolds in Drug Discovery
In the intricate world of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the myriad of privileged structures, diazabicyclic nonanes have emerged as versatile frameworks capable of interacting with a diverse array of biological targets. This guide provides an in-depth comparative analysis of two prominent isomers: the flexible 3,9-diazabicyclo[4.2.1]nonane and the more rigid 3,7-diazabicyclo[3.3.1]nonane, also known as bispidine. By delving into their distinct structural attributes, known biological activities, and the experimental methodologies used to evaluate them, we aim to equip researchers with the critical insights needed to strategically leverage these scaffolds in the quest for novel therapeutics.
The Contenders: A Structural and Conformational Overview
The fundamental difference between these two scaffolds lies in the placement of the second nitrogen atom within the bicyclic system, which profoundly influences their three-dimensional shape and conformational flexibility.
3,7-Diazabicyclo[3.3.1]nonane (Bispidine): A Scaffold of Defined Geometry
The 3,7-diazabicyclo[3.3.1]nonane scaffold, commonly referred to as bispidine, typically adopts a rigid chair-chair conformation.[1][2] This constrained geometry provides a well-defined spatial arrangement for substituents, making it an attractive framework for designing ligands with high receptor affinity and selectivity. The relatively fixed distances and orientations of the nitrogen atoms and their substituents are key to its interaction with specific biological targets.
3,9-Diazabicyclo[4.2.1]nonane: Embracing Conformational Diversity
In contrast, the 3,9-diazabicyclo[4.2.1]nonane scaffold possesses a greater degree of conformational flexibility. The seven-membered ring allows for more dynamic puckering, which can be advantageous for exploring a broader range of receptor binding pockets. This inherent adaptability can, however, present challenges in achieving high selectivity, as the energetic barrier between different conformations may be low.
Biological Activity Landscapes: A Comparative Exploration
While direct comparative studies are scarce, the existing body of research reveals distinct and, at times, overlapping biological activity profiles for these two scaffolds.
The Domain of 3,7-Diazabicyclo[3.3.1]nonane: A Master of Nicotinic Acetylcholine Receptors
The bispidine scaffold is a well-established pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs).[3][4] This interaction is of significant interest for the development of therapeutics for neurological and psychiatric disorders.
Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been extensively studied as subtype-selective nAChR ligands.[3][4] The introduction of various substituents on the nitrogen atoms has been shown to modulate affinity and functional activity, leading to the identification of potent agonists, partial agonists, and antagonists.[3][5] For instance, incorporating a carboxamide motif at one of the nitrogen positions has yielded compounds with high affinity and selectivity for the α4β2* nAChR subtype.[4]
Beyond nAChRs, bispidine derivatives have demonstrated a range of other biological activities, including anticancer properties.[6] Some derivatives have been shown to induce apoptosis in cancer cells by activating polyamine catabolism.[6] Additionally, this scaffold has been explored for its potential as antiviral agents and as ligands for radiopharmaceuticals.[6]
The Niche of 3,9-Diazabicyclo[4.2.1]nonane: Targeting Opioid and Orexin Receptors
The 3,9-diazabicyclo[4.2.1]nonane scaffold has been successfully employed in the development of ligands for different G-protein coupled receptors (GPCRs). Notably, it has served as a core structure for orexin receptor antagonists, which are being investigated for the treatment of insomnia.[7] The scaffold's ability to present substituents in a specific spatial orientation is crucial for its interaction with the orexin receptor.
Furthermore, derivatives of 3,9-diazabicyclo[4.2.1]nonane have been explored as opioid receptor ligands, with some compounds exhibiting analgesic activity.[8] The structural features of this scaffold allow for the positioning of pharmacophoric elements that are recognized by opioid receptors.
Quantitative Comparison of Biological Activities
The following table summarizes the key biological targets and reported activities for derivatives of both scaffolds. It is important to note that these values are not from direct head-to-head comparisons but are representative of the activities reported in the literature for each scaffold class.
| Scaffold | Primary Biological Target(s) | Reported Activity | Representative Ki Values (nM) | Reference(s) |
| 3,7-Diazabicyclo[3.3.1]nonane | Nicotinic Acetylcholine Receptors (α4β2*) | Agonist, Partial Agonist, Antagonist | ~1 nM | [3][5] |
| Polyamine Catabolism | Apoptosis Induction in Cancer Cells | - | [6] | |
| 3,9-Diazabicyclo[4.2.1]nonane | Orexin Receptors | Antagonist | - | [7] |
| Opioid Receptors | Analgesic Activity | - | [8] |
Experimental Protocols: A Guide to In Vitro Characterization
To provide a practical context for the evaluation of these scaffolds, we present a generalized protocol for a key in vitro assay for the most prominent biological target of the 3,7-diazabicyclo[3.3.1]nonane scaffold.
Protocol: Radioligand Binding Assay for α4β2 Nicotinic Acetylcholine Receptors*
This protocol describes a competitive binding assay to determine the affinity of test compounds for the α4β2* nAChR subtype.
Materials:
-
Membrane preparations from cells expressing the α4β2* nAChR.
-
Radioligand, e.g., [³H]epibatidine.
-
Test compounds (3,7-diazabicyclo[3.3.1]nonane derivatives).
-
Non-specific binding control (e.g., nicotine or cytisine at a high concentration).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay to determine nAChR affinity.
Step-by-Step Methodology:
-
Preparation:
-
Thaw the α4β2* nAChR membrane preparations on ice.
-
Prepare serial dilutions of the 3,7-diazabicyclo[3.3.1]nonane test compounds in assay buffer.
-
Prepare the radioligand solution at the desired final concentration.
-
Prepare a solution of the non-specific binding control.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells.
-
Add the non-specific binding control to designated wells.
-
Add the radioligand to all wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a 96-well filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The data will be in the form of counts per minute (CPM).
-
Subtract the non-specific binding CPM from all other values.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Concluding Remarks and Future Directions
The 3,7-diazabicyclo[3.3.1]nonane and 3,9-diazabicyclo[4.2.1]nonane scaffolds, while structurally related, offer distinct advantages and opportunities in drug discovery. The rigidity of the bispidine core has been expertly leveraged to create highly potent and selective ligands for nAChRs. In contrast, the conformational flexibility of the 3,9-diazabicyclo[4.2.1]nonane scaffold has proven beneficial for targeting GPCRs such as orexin and opioid receptors.
The choice between these two scaffolds should be guided by the specific therapeutic target and the desired properties of the final drug candidate. For targets that require a well-defined and rigid presentation of pharmacophoric groups, the bispidine scaffold is an excellent starting point. For targets with more adaptable binding pockets, or where exploration of a broader conformational space is desired, the 3,9-diazabicyclo[4.2.1]nonane scaffold may offer greater potential.
Future research efforts should focus on direct, head-to-head comparisons of derivatives of these two scaffolds against a panel of diverse biological targets. Such studies would provide invaluable data to further delineate their structure-activity relationships and guide the rational design of next-generation therapeutics based on these privileged diazabicyclic frameworks.
References
-
Eibl, C., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-7308. [Link]
-
Kuchar, M., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
-
Roy, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
-
Kuchar, M., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]
- Cignarella, G., et al. (2009). DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS.
-
Cox, C. D., et al. (2010). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. [Link]
-
Khelbest, A., et al. (2021). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. [Link]
-
Razdan, B. K., et al. (1987). Studies on Azabicyclo Systems Synthesis and Spasmolytic Activity of Analogs of 9- methyl-3,9-diazabicyclo[4.2.1]nonane and 10-methyl-3, 10-diazabicyclo[4.3.1]decane. SCIRP. [Link]
-
Eibl, C., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed. [Link]
-
Eibl, C., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 2: carboxamide derivatives with different spacer motifs. PubMed. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS - Google Patents [patents.google.com]
Assessing the potential of bridged homopiperazine analogs as atypical antipsychotics
This guide provides an in-depth technical assessment of bridged homopiperazine analogs as a promising class of atypical antipsychotics. We will objectively compare their pharmacological profiles with established alternatives like clozapine and olanzapine, supported by experimental data and detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.
Introduction: The Rationale for Bridged Structures in Antipsychotic Drug Design
The development of atypical antipsychotics has been a significant advancement in the management of schizophrenia and other psychotic disorders. Unlike their predecessors, "typical" antipsychotics, these agents generally exhibit a lower propensity for extrapyramidal side effects (EPS).[1][2] This improved side-effect profile is largely attributed to a multi-receptor binding profile, particularly a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[1][3][4]
However, even with current atypical antipsychotics, challenges remain, most notably the high incidence of metabolic side effects such as weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[5][6][7][8][9] Clozapine and olanzapine, for instance, are associated with the highest risk of these metabolic disturbances.[5][6][7] This has spurred the search for novel chemical scaffolds that can retain or improve upon the efficacy of current treatments while minimizing these adverse effects.
One promising strategy is the incorporation of bridged bicyclic systems into the core structures of antipsychotic agents. Introducing conformational rigidity through bridging can offer several advantages:
-
Enhanced Receptor Selectivity: By locking the molecule into a more defined conformation, it is possible to optimize interactions with the desired target receptors (e.g., D2 and 5-HT2A) while reducing affinity for off-target receptors responsible for side effects (e.g., histamine H1 and muscarinic M1 receptors).[10]
-
Improved Pharmacokinetic Properties: The three-dimensional nature of bridged systems can positively influence properties like metabolic stability and bioavailability.[10]
-
Exploration of Novel Structure-Activity Relationships (SAR): Rigid scaffolds allow for a more precise understanding of the pharmacophore, guiding further optimization of the lead compounds.[10]
This guide will focus on bridged homopiperazine analogs as a case study in this design strategy, comparing their preclinical data with established atypical antipsychotics.
The Molecular Blueprint: Bridged Homopiperazine Analogs
The core concept behind this class of compounds is to take a known pharmacophore for antipsychotic activity, such as the butyrophenone or arylpiperazine moiety, and introduce a bridged homopiperazine ring system. The homopiperazine ring is a seven-membered diazacycle, and bridging it, for example with an ethylene group, creates a rigid bicyclic structure.
A key example from the literature is the investigation of SYA 013, a homopiperazine analog of the typical antipsychotic haloperidol, and its subsequent bridged derivatives.[11]
Comparative In Vitro Pharmacology: Receptor Binding Profiles
The hallmark of an atypical antipsychotic is its receptor binding profile. The ideal candidate will exhibit high affinity for D2 and 5-HT2A receptors, and preferably also for 5-HT1A receptors, which may contribute to efficacy against negative and cognitive symptoms.[3] Conversely, low affinity for H1 and M1 receptors is desirable to minimize sedative and anticholinergic side effects, respectively.
Below is a comparative summary of the receptor binding affinities (Ki, nM) for a representative bridged homopiperazine analog, a non-bridged homopiperazine analog, and the established atypical antipsychotics, clozapine and olanzapine.
| Compound | D2 | 5-HT1A | 5-HT2A | H1 | M1 |
| SYA 013 (Homopiperazine Analog) | 22.0 | >10,000 | 200 | ND | ND |
| Bridged Homopiperazine Analog (Compound 5 in Ablordeppey et al., 2012) | 22.0 | >10,000 | >10,000 | ND | ND |
| Clozapine | 106-213 | 19-140 | 5-20 | 1.1-10 | 1.9-2.5 |
| Olanzapine | 1.1-31 | 31-1000 | 4-20 | 7 | 1.9-27 |
ND: Not Determined in the cited study. Data for Clozapine and Olanzapine are compiled from multiple sources to show a typical range.
Interpretation of the Data:
The non-bridged homopiperazine analog, SYA 013, shows a promising reduction in D2 affinity compared to its parent compound, haloperidol, bringing it into a range more typical of atypical antipsychotics.[11] However, its affinity for serotonergic receptors is low. Interestingly, in this specific example, bridging the homopiperazine ring (Compound 5) did not improve the binding profile and, in fact, reduced affinity for the 5-HT2A receptor.[11] This highlights that while conformational restriction is a powerful tool, the specific nature of the bridge and its attachment points are critical to achieving the desired pharmacological profile.
In contrast, clozapine and olanzapine exhibit the classic "multi-receptor" profile with high affinity for a range of serotonergic, histaminergic, and muscarinic receptors in addition to their D2 antagonism.[1] This broad-spectrum activity is thought to contribute to their efficacy but also to their side effect profiles, particularly the sedative (H1 antagonism) and metabolic effects.
The goal for novel bridged homopiperazine analogs is to achieve a more selective profile: high D2 and 5-HT2A affinity, moderate 5-HT1A affinity, and low affinity for H1 and M1 receptors.
In Vivo Preclinical Assessment: Efficacy and Side Effect Prediction
In vivo behavioral models are crucial for assessing the antipsychotic potential and side effect liability of novel compounds.
Models of Antipsychotic Efficacy
-
Conditioned Avoidance Response (CAR): This model is a robust predictor of antipsychotic efficacy.[12][13] Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.
-
Novel Object Recognition (NOR): The NOR test is used to assess cognitive function, an area where atypical antipsychotics are expected to offer benefits.[14]
Models for Predicting Side Effects
-
Catalepsy Test: This test is a widely used model to predict the propensity of a drug to cause extrapyramidal side effects (EPS), particularly Parkinsonian-like symptoms.[11][15][16][17][18] Atypical antipsychotics are expected to induce catalepsy only at doses much higher than their therapeutically effective doses.
-
Metabolic Profiling: Long-term studies in rodents are conducted to monitor for weight gain, changes in blood glucose, and lipid levels to predict the metabolic liabilities of new compounds.[5][6]
Comparative In Vivo Data Summary:
| Compound/Drug | Conditioned Avoidance Response (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) | Therapeutic Index (Catalepsy/CAR) |
| Haloperidol (Typical) | 0.05 - 0.1 | 0.5 - 1.0 | ~10 |
| Clozapine (Atypical) | 5.0 - 10.0 | > 40 | > 4-8 |
| Olanzapine (Atypical) | 0.5 - 1.0 | 5.0 - 10.0 | ~10 |
| Bridged Homopiperazine Analogs | Data not yet available in comparative studies | Data not yet available in comparative studies | Goal: High therapeutic index |
The "therapeutic index" in this context (the ratio of the dose required to produce catalepsy to the dose required for antipsychotic effect) is a key differentiator between typical and atypical antipsychotics. A higher ratio indicates a lower risk of EPS at therapeutic doses. The goal for developing novel bridged homopiperazine analogs is to achieve a therapeutic index significantly greater than that of typical antipsychotics and ideally better than existing atypicals.
Experimental Protocols
In Vitro Receptor Binding Assay (Dopamine D2 Receptor)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing recombinant human D2 receptors.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle, or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Catalepsy Bar Test in Rats
Objective: To assess the potential of a compound to induce extrapyramidal side effects.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
A horizontal bar (approximately 1 cm in diameter) raised 9-10 cm from a flat surface.
-
Test compound, vehicle, and a positive control (e.g., haloperidol).
Procedure:
-
Administer the test compound, vehicle, or positive control to the rats (e.g., intraperitoneally).
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time is typically set (e.g., 180 seconds). If the rat remains on the bar for the entire cut-off period, it is considered cataleptic.
-
Repeat the measurement at each time point.
-
Analyze the data to determine the dose-response relationship for catalepsy induction.
Visualizing the Pathways and Workflows
Atypical Antipsychotic Mechanism of Action
Caption: Simplified signaling pathway for atypical antipsychotics.
Preclinical Antipsychotic Drug Discovery Workflow
Caption: Workflow for preclinical assessment of novel antipsychotics.
Conclusion and Future Directions
Bridged homopiperazine analogs represent a rational design strategy to develop novel atypical antipsychotics with potentially improved side-effect profiles. By enforcing conformational rigidity, this approach aims to enhance selectivity for key therapeutic targets while avoiding receptors associated with adverse effects like metabolic syndrome.
The preliminary data on some analogs demonstrate the feasibility of modulating receptor affinities through this structural modification. However, the available data also underscore the complexity of SAR in these rigid systems, where subtle changes in the bridge structure can significantly impact the pharmacological profile.
Future research should focus on:
-
Synthesizing a broader range of bridged homopiperazine analogs with systematic variations in the bridge length, and substitution patterns.
-
Conducting comprehensive in vitro profiling against a wide panel of CNS receptors.
-
Performing head-to-head in vivo comparisons of the most promising candidates against established atypical antipsychotics like olanzapine and aripiprazole in models of efficacy, EPS liability, and metabolic side effects.
Through such a systematic approach, it may be possible to identify a new generation of atypical antipsychotics that offer superior efficacy and a more benign side-effect profile, ultimately improving the quality of life for patients with psychotic disorders.
References
- Ablordeppey, S. Y., et al. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671-1678.
- De Hert, M., et al. (2012). Metabolic and cardiovascular adverse effects of atypical antipsychotics.
- Raviña, E., & Masaguer, C. (2001). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Current Medicinal Chemistry-Central Nervous System Agents, 1(2), 113-132.
- Meltzer, H. Y., et al. (2013). The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. Current pharmaceutical design, 19(20), 3594–3601.
- Moore, N. A., et al. (1996). The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. Journal of Pharmacology and Experimental Therapeutics, 277(1), 138-146.
- Di Pietro, G., & Succu, S. (2025). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. Medicinal Research Reviews.
- Kim, J. H., et al. (2021). Use of olanzapine compared with clozapine for treatment-resistant schizophrenia in a real-world setting: nationwide register-based study. BJPsych Open, 7(1), e3.
- Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotics: partial agonism or receptor functional selectivity?. Current pharmaceutical design, 16(5), 488–501.
- Sanberg, P. R., et al. (1988). The catalepsy test: its ups and downs. Behavioral neuroscience, 102(5), 748–759.
- Trabanco, A. A., & Lavreysen, H. (2015). N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders. European journal of medicinal chemistry, 97, 728–740.
- Ropke, J., et al. (2014). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
- Coccurello, R., & Moles, A. (2010). Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences. Pharmaceuticals, 3(6), 1960-1994.
- Li, M., et al. (2009). An Investigation of the Behavioral Mechanisms of Antipsychotic Action Using a Drug-Drug Conditioning Paradigm. Behavioural pharmacology, 20(2), 184–194.
- Song, J. C., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506.
- Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current opinion in pharmacology, 11(1), 59–67.
- Bentea, E., et al. (2025).
- Roth, B. L., et al. (1994). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1403-1410.
- Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451–473.
- Costall, B., & Naylor, R. J. (1992). The pharmacology of the catalepsy test. Neuroscience & Biobehavioral Reviews, 16(2), 297-310.
- Asenjo-Lobos, C., et al. (2026).
- Dias-Alves, Â., et al. (2022). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Scientific Reports, 12(1), 1-13.
- Poupaert, J. H., et al. (1998). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of medicinal chemistry, 41(14), 2534–2541.
- Geyer, M. A., & Ellenbroek, B. A. (2003). Animal models of schizophrenia. Current topics in behavioral neurosciences, 15, 21-50.
- Bonaventure, P., et al. (2004). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of medicinal chemistry, 47(21), 5063–5075.
- Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 67(9), 7224–7444.
- Singh, D. (n.d.). Pharmacological Screening of Anti Psychotic Agents. Gyan Sanchay.
- Sabe, M., et al. (2025). High-dose olanzapine versus clozapine for treatment-resistant schizophrenia: A systematic review and meta-analysis.
- Li, P., et al. (2017). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC advances, 7(74), 46797–46808.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery.
- Rana, S., & Sharma, P. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13247-13291.
- Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & medicinal chemistry, 20(5), 1671–1678.
- Miller, J. J. (2016). Clinician's Guide to Understanding Atypical Antipsychotic Drug Receptor Binding Properties. Brain Health.
- ResearchGate. (n.d.). HOMO of clozapine (1) and olanzapine (2).
- Stępnicki, P., et al. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Frontiers in pharmacology, 9, 1149.
- de Almeida, J. F., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules (Basel, Switzerland), 26(11), 3169.
- Li, M., et al. (2010). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Psychopharmacology, 212(3), 325–336.
- Johns Hopkins Medicine. (n.d.). Behavioral Pharmacology Research Unit. Johns Hopkins Medicine.
- Cavasotto, C. N., & Singh, N. (2019). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules (Basel, Switzerland), 24(17), 3093.
- GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript.
- Jones, J. B., et al. (2019). Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats. The Journal of pharmacology and experimental therapeutics, 371(2), 403–413.
- Singh, D. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. vbspu.
- Sharma, R., et al. (2022). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 11(4), 1-10.
- ResearchGate. (n.d.). Simplified receptor binding affinity profiles for atypical antipsychotics.
- González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
- Berg, K. A., et al. (2005). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular pharmacology, 68(6), 1584–1594.
- Sommer, B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International journal of molecular sciences, 23(14), 7623.
- Canal, C. E., & Murnane, K. S. (2017). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
Sources
- 1. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. archivespp.pl [archivespp.pl]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic disturbances associated with antipsychotic drug treatment in patients with schizophrenia: State-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic effects associated with atypical antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic syndrome with the atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. ijbcp.com [ijbcp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
